molecular formula C7H15NO B3024219 (1R,2R)-2-(Dimethylamino)cyclopentanol CAS No. 1184999-47-0

(1R,2R)-2-(Dimethylamino)cyclopentanol

Cat. No. B3024219
M. Wt: 129.2 g/mol
InChI Key: RXMKVUFGNZHQEE-RNFRBKRXSA-N
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Description

The compound “(1R,2R)-2-(Dimethylamino)cyclopentanol” is a cyclohexane derivative with two amine groups . It’s likely to be used as a ligand in various chemical reactions .


Chemical Reactions Analysis

While specific reactions involving “(1R,2R)-2-(Dimethylamino)cyclopentanol” are not available, similar compounds like trans-N,N’-Dimethylcyclohexane-1,2-diamine are used as ligands in the synthesis of various products via copper-catalyzed C-N coupling reactions .

Scientific Research Applications

Cyclopentanone in Medicinal Chemistry and Drug Design

Cyclopentanone and its derivatives, such as cyclopentenone, have been extensively studied for their potential in medicinal chemistry and drug design. These compounds are recognized for their biochemical significance and therapeutic potential in various domains. Research highlights include:

  • Jasmonic Acid and Its Derivatives : A review focusing on the synthesis, usage, and biological activities of Jasmonic Acid (JA) and its derivatives emphasizes their potential as drugs and prodrugs. The study suggests that these compounds, which are structurally related to cyclopentanone, hold promise for future therapeutic applications (Pirbalouti, Sajjadi, & Parang, 2014).

  • Cyclopentenone as Anticancer Moiety : Cyclopentenone-containing compounds have been identified for their anticancer potential. The incorporation of the cyclopentenone group into molecules has been shown to enhance their anticancer activities, presenting a viable strategy for future drug design (Conti, 2006).

Cyclopentanone in Neurodegenerative Disease Research

The role of certain compounds structurally related to cyclopentanones has been explored in the context of neurodegenerative diseases:

  • Sigma-1 Receptor and Neurodegeneration : The sigma-1 receptor (Sig-1R), associated with neurodegenerative diseases, has been identified as a therapeutic target. Research indicates that Sig-1R agonists, including compounds with structural similarities to cyclopentanones, could be beneficial in treating diseases like Alzheimer’s and Parkinson’s (Penke, Fülöp, Szùcs, & Frecska, 2017).

Industrial and Environmental Applications

Cyclopentanone and its derivatives also find applications in industrial processes and environmental protection:

  • Production Processes of Cyclopentanone : A review on the production processes of cyclopentanone, a fine chemical intermediate, highlights its use in the production of spice-methyl dihydrojasmonate and as a solvent in the electronics industry. This review compares various technological processes for producing cyclopentanone, pointing towards practical and feasible methods in the industrial context (Sinopec Shanghai, 2011).

properties

IUPAC Name

(1R,2R)-2-(dimethylamino)cyclopentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-8(2)6-4-3-5-7(6)9/h6-7,9H,3-5H2,1-2H3/t6-,7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXMKVUFGNZHQEE-RNFRBKRXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCCC1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)[C@@H]1CCC[C@H]1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10511773
Record name (1R,2R)-2-(Dimethylamino)cyclopentan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10511773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,2R)-2-(Dimethylamino)cyclopentanol

CAS RN

68327-05-9
Record name Cyclopentanol, 2-(dimethylamino)-, trans-(-)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68327-05-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1R,2R)-2-(Dimethylamino)cyclopentan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10511773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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